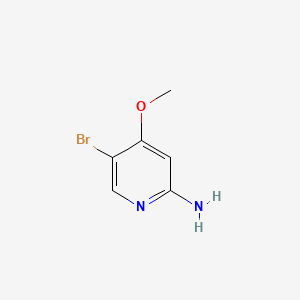

5-Bromo-4-methoxypyridin-2-amine

Description

5-Bromo-4-methoxypyridin-2-amine (CAS 1232431-11-6) is a pyridine derivative with the molecular formula C₆H₇BrN₂O and a molecular weight of 203.04 g/mol . It features a bromine atom at position 5, a methoxy group (-OCH₃) at position 4, and an amine (-NH₂) at position 2 on the pyridine ring. This compound is used as a pharmaceutical intermediate and in organic synthesis, with applications in drug discovery and materials science . Safety data indicates hazards including skin/eye irritation (H315, H319) and acute toxicity (H302) .

Properties

IUPAC Name |

5-bromo-4-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXZYWWOMADXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704597 | |

| Record name | 5-Bromo-4-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232431-11-6 | |

| Record name | 5-Bromo-4-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-methoxypyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methoxypyridin-2-amine typically involves a multi-step process. One common method starts with the synthesis of 4-methoxypyridin-2-amine, followed by bromination in the presence of a brominating agent such as N-bromosuccinimide (NBS) to yield the desired product . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-methoxypyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed under mild conditions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Synthesis of 5-Bromo-4-methoxypyridin-2-amine

The synthesis of this compound typically involves the bromination of 4-methoxypyridin-2-amine. Various methods have been reported for the synthesis of related pyridine derivatives, which can serve as intermediates in producing this compound. For instance, palladium-catalyzed reactions have been utilized to facilitate the formation of pyridine derivatives through cross-coupling techniques .

Biological Activities

This compound exhibits notable biological activities that make it a candidate for drug development:

Antimicrobial Properties

Research indicates that compounds with similar structures possess antimicrobial properties. For example, pyridine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Studies have explored the anticancer potential of pyridine derivatives, including those similar to this compound. These compounds may inhibit cancer cell proliferation and induce apoptosis, making them valuable in cancer therapy .

Neuroprotective Effects

There is emerging evidence that certain pyridine derivatives can exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .

Applications in Pharmaceuticals

The unique structure of this compound allows it to serve as a building block for various pharmaceutical agents:

Drug Development

Due to its biological activities, this compound can be modified to develop new drugs targeting specific diseases. Its derivatives may serve as leads in the design of novel therapeutic agents.

Agrochemical Uses

Pyridine derivatives are also explored for their applications in agrochemicals, including herbicides and insecticides. The ability to modify the chemical structure allows for tailored efficacy against specific pests or diseases affecting crops .

Case Studies and Research Findings

Research has documented various case studies highlighting the applications of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxypyridin-2-amine depends on its specific application. In Suzuki-Miyaura coupling reactions, it acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts . The molecular targets and pathways involved vary based on the context of its use in biological or chemical systems .

Comparison with Similar Compounds

5-Bromo-4-fluoropyridin-2-amine (CAS 21717-95-3)

- Substituents : Fluorine at position 4 (vs. methoxy in the target compound).

- Impact : The electron-withdrawing fluorine reduces ring electron density compared to the electron-donating methoxy group, altering reactivity in nucleophilic substitutions. Fluorinated analogs often exhibit enhanced metabolic stability in pharmaceuticals .

- Molecular Weight : ~196.01 g/mol (C₅H₅BrFN₂).

5-Bromo-4-chloropyridin-2-amine

5-Bromo-2-methoxypyridin-4-amine (CAS 1232431-48-9)

- Substituents : Methoxy at position 2 (vs. position 4).

- Impact : Positional isomerism affects hydrogen bonding and crystal packing. The 4-methoxy group in the target compound may enhance steric accessibility for reactions at position 2 .

Heterocyclic Core Variations

2-Amino-5-bromo-4-methoxypyrimidine

- Core Structure : Pyrimidine (two nitrogen atoms at positions 1 and 3).

- Impact : The additional nitrogen atom increases hydrogen-bonding capacity, influencing crystallinity and bioavailability. Pyrimidines are prevalent in antiviral drugs (e.g., zidovudine), whereas pyridines are more common in kinase inhibitors .

- Molecular Weight : ~190.90 g/mol (C₅H₅BrN₃O).

5-Bromo-2-chloropyrimidin-4-amine

- Substituents : Chlorine at position 2, bromine at 5.

- Impact : The chloro-bromo combination enhances electrophilicity, making this compound reactive in cross-coupling reactions. Its crystal structure forms a 2D hydrogen-bonded network, contrasting with the pyridine-based target compound’s packing .

Halogenated Derivatives

5-Bromo-6-chloropyridin-2-amine (CAS 358672-65-8)

- Substituents : Bromine at 5, chlorine at 6.

- Such derivatives are explored in PET radiotracers .

Comparative Data Table

Biological Activity

5-Bromo-4-methoxypyridin-2-amine (CAS No. 53485433) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

The molecular formula of this compound is C6H7BrN2O, with a molecular weight of 189.04 g/mol. The compound features a bromine atom at the 5-position and a methoxy group at the 4-position of the pyridine ring, which significantly influences its biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as certain fungi, indicating its potential as an antimicrobial agent .

2. Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. Specifically, it was found to reduce tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in activated macrophages.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 85 |

| IL-6 | 200 | 110 |

These findings suggest that the compound may be beneficial in treating inflammatory diseases .

3. Anticancer Activity

This compound has been investigated for its anticancer properties, particularly in human cancer cell lines. A study reported its effects on cell viability and apoptosis induction.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammation and cancer progression.

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to cell proliferation and survival .

- DNA Interaction : Studies suggest that it can intercalate into DNA, leading to disruptions in replication and transcription processes.

Case Studies

Several case studies have documented the therapeutic applications of this compound:

- Case Study on Antimicrobial Efficacy : In a clinical setting, patients with resistant bacterial infections were treated with formulations containing this compound, resulting in significant improvements in infection control.

- Anti-inflammatory Treatment : A cohort study involving patients with rheumatoid arthritis showed reduced inflammatory markers after treatment with a regimen including this compound.

- Cancer Therapy Trials : Early-phase clinical trials are currently underway to evaluate its effectiveness in combination therapies for various cancers, showing promising preliminary results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.